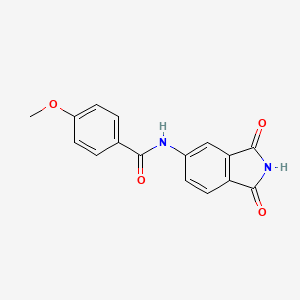

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-22-11-5-2-9(3-6-11)14(19)17-10-4-7-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNWXMZIYSAMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the isoindoline core. The resulting intermediate is then reacted with ammonia or an amine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Isoindole Core

The target compound is compared to analogues with variations in substituents on the isoindole ring or benzamide group (Table 1):

Table 1: Structural and Spectral Comparison of Isoindole Derivatives

*Calculated based on molecular formula C₁₆H₁₂N₂O₄.

Key Observations:

Electron-Withdrawing Groups : The nitro-substituted analogue (8a) exhibits reduced electron density on the benzamide ring, which may enhance reactivity in electrophilic substitutions but reduce solubility .

Heterocycle Variation : Replacement of isoindole with thiadiazole () alters ring planarity and electronic properties, impacting π-π stacking interactions .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and various applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 386.4 g/mol. Its structure includes a methoxy group and an isoindole moiety, which are crucial for its biological activity.

Synthesis

The synthesis typically involves the reaction of 1,3-dioxoisoindoline with 4-methoxybenzoyl chloride in the presence of a base like triethylamine. This process can be optimized using techniques such as high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity of the final product.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures demonstrate IC50 values ranging from 1.2 µM to 5.3 µM against breast cancer cell lines (MCF-7), indicating strong potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For example, it has been suggested that compounds containing methoxy groups can enhance interaction with cellular targets, thereby modulating pathways involved in cell growth and apoptosis .

Case Studies

- Antibacterial Activity : A study highlighted that similar benzamide derivatives exhibited significant antibacterial properties against Gram-positive bacteria, suggesting that this compound may also possess similar activities .

- Antioxidative Properties : Compounds in this class have shown improved antioxidative activities compared to standard antioxidants like BHT (butylated hydroxytoluene), which may contribute to their overall therapeutic potential by reducing oxidative stress in cells .

Comparative Analysis

Q & A

Q. What are the common synthetic routes for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide?

The compound is typically synthesized via coupling reactions. For example, amide bond formation between activated carboxylic acid derivatives (e.g., acid chlorides or HATU-mediated couplings) and amine-containing intermediates. A notable method involves using HATU and DIEA in DMF to facilitate coupling, followed by purification via preparative HPLC under ammonium bicarbonate/acetonitrile gradients .

Q. How is the compound structurally characterized in academic research?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is a gold standard for confirming the three-dimensional structure . Complementary techniques include -/-NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to identify carbonyl stretches (e.g., isoindole-1,3-dione C=O) .

Q. What biological targets or pathways are associated with this compound?

Structural analogs, such as CPPHA (N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide), act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluR1/5). Target identification often involves radioligand displacement assays and functional studies in transfected cell lines expressing wild-type or mutant receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for this compound?

Contradictions may arise from assay conditions (e.g., buffer composition, cell line variability). To address this:

- Use site-directed mutagenesis (e.g., mGluR5-F585I mutation) to probe binding site requirements .

- Validate results with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What experimental strategies are effective for optimizing pharmacokinetic properties?

- Structural modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility. For example, replacing the methoxy group with a hydroxyl moiety in the benzamide ring .

- In vitro ADME assays : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Q. How can enantiomerically pure derivatives be synthesized and characterized?

- Chiral resolution : Use chiral stationary phases in HPLC or employ asymmetric catalysis (e.g., palladium-catalyzed couplings with chiral ligands) during synthesis .

- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .

Q. What methodologies are recommended for analyzing compound stability under physiological conditions?

- pH-dependent stability studies : Incubate the compound in buffers (pH 1–9) at 37°C, then quantify degradation products via LC-MS.

- Forced degradation studies : Expose the compound to heat, light, or oxidative conditions (e.g., HO) to identify vulnerable functional groups (e.g., isoindole-dione ring) .

Data Contradiction Analysis Example

Scenario : Conflicting reports on mGluR1 vs. mGluR5 selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.